4-(Difluoromethyl)cyclohexane-1-sulfonyl chloride
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Overview
Description
4-(Difluoromethyl)cyclohexane-1-sulfonyl chloride is a versatile chemical compound with the molecular formula C7H11ClF2O2S and a molecular weight of 232.68 g/mol . This compound is known for its unique chemical properties and is widely used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)cyclohexane-1-sulfonyl chloride typically involves the reaction of cyclohexane derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl sulfonyl chloride as a reagent, which reacts with cyclohexane under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)cyclohexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: The major products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation and Reduction: The major products are sulfonic acids and sulfinic acids, respectively.
Scientific Research Applications
4-(Difluoromethyl)cyclohexane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)cyclohexane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a similar structure but contains a trifluoromethyl group instead of a difluoromethyl group.
Cyclohexane-1-sulfonyl chloride: This compound lacks the difluoromethyl group and has different reactivity and applications.
Uniqueness
4-(Difluoromethyl)cyclohexane-1-sulfonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of fluorinated organic molecules and in various research applications .
Properties
IUPAC Name |
4-(difluoromethyl)cyclohexane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF2O2S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOHBDJKVRTYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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